Cas no 2098031-90-2 (3-(3-Azidoazetidine-1-carbonyl)benzonitrile)

3-(3-Azidoazetidine-1-carbonyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 3-(3-azidoazetidine-1-carbonyl)benzonitrile
- 3-(3-Azidoazetidine-1-carbonyl)benzonitrile
-
- インチ: 1S/C11H9N5O/c12-5-8-2-1-3-9(4-8)11(17)16-6-10(7-16)14-15-13/h1-4,10H,6-7H2
- InChIKey: OXNNZMMVOBYKTG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C#N)C=1)N1CC(C1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 227.08070993 g/mol
- どういたいしつりょう: 227.08070993 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.5
- ぶんしりょう: 227.22
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-(3-Azidoazetidine-1-carbonyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3636-0.25g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
TRC | A213126-100mg |
3-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 100mg |
$ 115.00 | 2022-06-08 | ||
Life Chemicals | F1907-3636-0.5g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
Life Chemicals | F1907-3636-1g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
Life Chemicals | F1907-3636-2.5g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
Life Chemicals | F1907-3636-10g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-3636-5g |
3-(3-azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
TRC | A213126-500mg |
3-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 500mg |
$ 435.00 | 2022-06-08 | ||
TRC | A213126-1g |
3-(3-Azidoazetidine-1-carbonyl)benzonitrile |
2098031-90-2 | 1g |
$ 680.00 | 2022-06-08 |
3-(3-Azidoazetidine-1-carbonyl)benzonitrile 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
3-(3-Azidoazetidine-1-carbonyl)benzonitrileに関する追加情報
Recent Advances in the Study of 3-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS: 2098031-90-2)
The compound 3-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS: 2098031-90-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This brief aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 3-(3-Azidoazetidine-1-carbonyl)benzonitrile as a versatile intermediate in the synthesis of novel bioactive molecules. Its azido and benzonitrile functional groups make it an attractive candidate for click chemistry applications, enabling the rapid assembly of complex molecular architectures. Researchers have successfully utilized this compound in the development of targeted drug delivery systems and as a scaffold for the discovery of new enzyme inhibitors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of potent kinase inhibitors. The study reported that derivatives of 3-(3-Azidoazetidine-1-carbonyl)benzonitrile exhibited significant inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer drug development.
Another notable application of this compound is in the field of proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv described its use as a linker molecule in the design of novel PROTACs targeting oncogenic proteins. The azide group allowed for efficient conjugation with E3 ligase ligands, while the benzonitrile moiety provided structural stability to the resulting heterobifunctional molecules.
From a synthetic chemistry perspective, advances have been made in optimizing the production of 3-(3-Azidoazetidine-1-carbonyl)benzonitrile. A 2024 patent application disclosed an improved synthetic route with higher yields and better scalability, addressing previous challenges in large-scale production. This development is particularly important for facilitating further pharmacological studies and potential clinical translation.
Ongoing research is exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and infectious diseases. Preliminary data from cell-based assays suggest that certain derivatives may modulate protein aggregation pathways relevant to Alzheimer's disease. Additionally, its application in antibiotic development is being investigated, with some analogs showing promising activity against drug-resistant bacterial strains.
In conclusion, 3-(3-Azidoazetidine-1-carbonyl)benzonitrile (CAS: 2098031-90-2) represents a valuable chemical tool with diverse applications in medicinal chemistry and drug discovery. Recent studies have expanded our understanding of its potential uses, from kinase inhibition to targeted protein degradation. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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